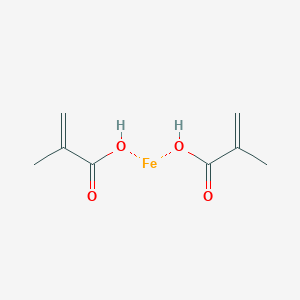
Iron(3+) methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(3+) methacrylate is a coordination compound that has been widely studied in the field of chemistry due to its unique properties and potential applications in various fields. This compound is synthesized through a simple and efficient method that involves the reaction of iron(III) chloride and methacrylic acid. The resulting product has been found to exhibit interesting biochemical and physiological effects, making it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of iron(3+) methacrylate is not fully understood, but it is believed to involve the interaction of the iron ion with various biomolecules in the body. This interaction can lead to the formation of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. Additionally, iron(3+) methacrylate has been found to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemische Und Physiologische Effekte
Iron(3+) methacrylate has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, cytotoxicity, and pro-oxidant activity. In vitro studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. However, at higher concentrations, iron(3+) methacrylate can induce oxidative stress and cause cell death. Additionally, this compound has been found to selectively induce apoptosis in cancer cells, while sparing normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using iron(3+) methacrylate in lab experiments include its ease of synthesis, low cost, and unique properties. This compound can be easily synthesized using simple and efficient methods, and it is relatively inexpensive compared to other coordination compounds. Additionally, iron(3+) methacrylate exhibits interesting properties that make it a useful tool for studying various biological processes.
The limitations of using iron(3+) methacrylate in lab experiments include its potential toxicity and limited solubility. This compound can be toxic at high concentrations, and it may cause oxidative damage to cells and tissues. Additionally, iron(3+) methacrylate has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on iron(3+) methacrylate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of iron(3+) methacrylate and its potential applications in various fields. Other possible directions for research include exploring the use of this compound in combination with other drugs or therapies, and investigating its potential as a diagnostic tool for various diseases.
Synthesemethoden
The synthesis of iron(3+) methacrylate involves the reaction of iron(III) chloride and methacrylic acid. This reaction is typically carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide is added to neutralize the reaction mixture. The resulting product is a yellow-orange powder that can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Iron(3+) methacrylate has been extensively studied for its potential applications in various fields, including catalysis, biomedical imaging, and drug delivery. In catalysis, this compound has been found to exhibit excellent activity in the oxidation of alcohols and the reduction of nitroarenes. In biomedical imaging, iron(3+) methacrylate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its paramagnetic properties. In drug delivery, this compound has been explored as a potential carrier for anticancer drugs due to its ability to selectively target cancer cells.
Eigenschaften
CAS-Nummer |
94275-77-1 |
|---|---|
Produktname |
Iron(3+) methacrylate |
Molekularformel |
C12H15FeO6 |
Molekulargewicht |
228.02 g/mol |
IUPAC-Name |
iron(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Fe/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChI-Schlüssel |
OPAZTINKEZESAA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Fe+3] |
Kanonische SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.[Fe] |
Synonyme |
IRON III METHACRYLATE; METHACRYLIC ACID, IRON (III) SALT; METHACRYLATE, IRON (III); iron methacrylate; Iron III Methacrylate 95%; EINECS 304-465-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



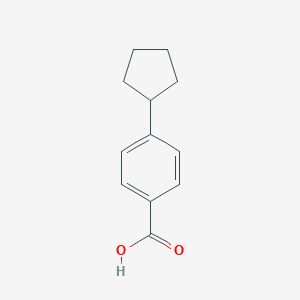
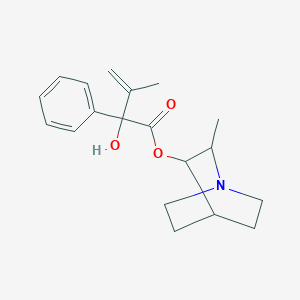
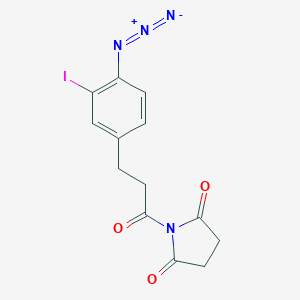
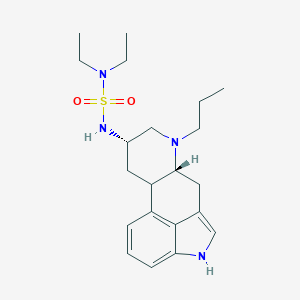
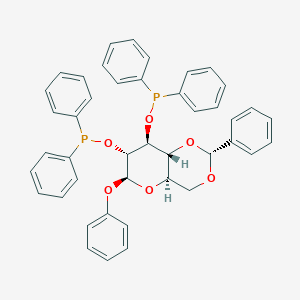
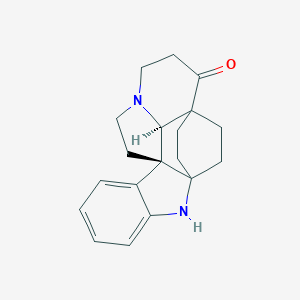
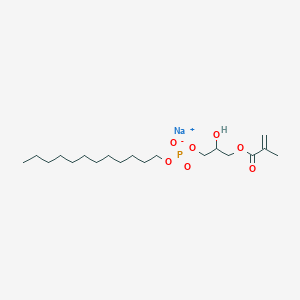
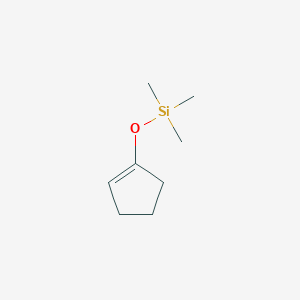
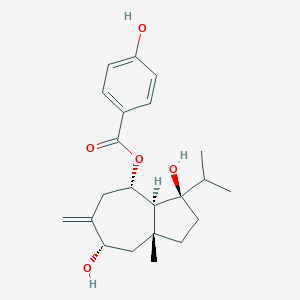
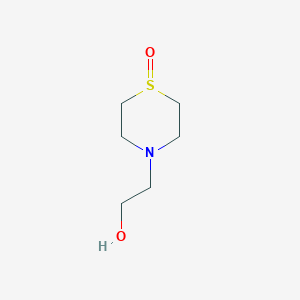
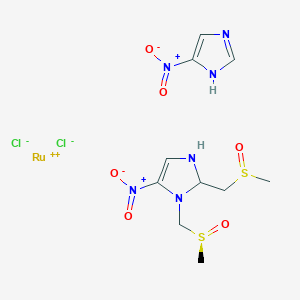
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
